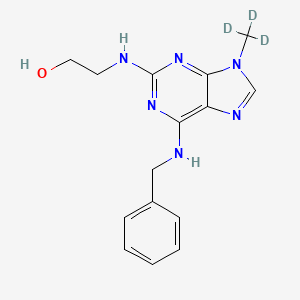

Olomoucine-d3

Description

BenchChem offers high-quality Olomoucine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olomoucine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H18N6O |

|---|---|

Molecular Weight |

301.36 g/mol |

IUPAC Name |

2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol |

InChI |

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)/i1D3 |

InChI Key |

GTVPOLSIJWJJNY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Olomoucine-d3: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Olomoucine-d3, a deuterated purine analogue and a first-generation inhibitor of cyclin-dependent kinases (CDKs). It details the molecular interactions, effects on cell cycle progression, and induction of apoptosis. This document synthesizes quantitative data on its inhibitory activity, provides detailed protocols for key experimental assays, and includes visualizations of the core signaling pathways and experimental workflows. It is intended to serve as a valuable resource for professionals in oncology, cell biology, and drug discovery.

Note on Olomoucine-d3: This document pertains to Olomoucine-d3. It is presumed that this is a deuterated variant of Olomoucine. Deuterium labeling is a common technique used to trace molecules in metabolic studies or for analysis by mass spectrometry. This isotopic substitution is not expected to alter the fundamental biological mechanism of action. Therefore, the data and mechanisms described for Olomoucine are considered directly applicable to Olomoucine-d3.

Core Mechanism of Action: Competitive Inhibition of Cyclin-Dependent Kinases

Olomoucine-d3 functions as an ATP-competitive inhibitor of a range of cyclin-dependent kinases.[1][2] By binding to the ATP-binding pocket of these kinases, Olomoucine-d3 prevents the transfer of a phosphate group from ATP to the kinase's protein substrates. This inhibition of phosphorylation is the primary mechanism through which Olomoucine-d3 exerts its biological effects, most notably the disruption of the cell cycle.[2] The crystal structures of CDK2 complexed with Olomoucine have confirmed its binding to the ATP site.[2]

Signaling Pathway of Olomoucine-d3 in Cell Cycle Arrest

The progression of the eukaryotic cell cycle is driven by the sequential activation of CDKs by their cyclin partners. Olomoucine-d3's inhibition of key CDK/cyclin complexes disrupts this orderly progression, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]

At the G1/S checkpoint, the CDK2/cyclin E complex is crucial for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK2, Olomoucine-d3 prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F. This blockage of E2F-mediated transcription results in G1 arrest.

At the G2/M transition, the activation of the CDK1/cyclin B complex is the critical event that triggers entry into mitosis. Olomoucine-d3's inhibition of CDK1 prevents the phosphorylation of numerous substrates required for mitotic events, such as chromatin condensation and nuclear envelope breakdown, leading to arrest in the G2 phase.

Quantitative Data: Inhibitory Profile of Olomoucine

The efficacy of Olomoucine varies between different kinases and its anti-proliferative effect is cell-line dependent. The following tables summarize key quantitative data for Olomoucine.

Table 1: In Vitro Inhibitory Activity of Olomoucine against Various Kinases

| Kinase Target | IC50 (µM) |

| CDK/p35 kinase | 3 |

| CDC2/cyclin B | 7 |

| Cdk2/cyclin A | 7 |

| Cdk2/cyclin E | 7 |

| ERK1/p44 MAP kinase | 25 |

| Data sourced from MedchemExpress. |

Table 2: Anti-proliferative Activity of Olomoucine in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| KB 3-1 | Cervical Carcinoma | 45 |

| MDA-MB-231 | Breast Adenocarcinoma | 75 |

| Evsa-T | Breast Carcinoma | 85 |

| Data sourced from Anticancer Drugs (1997). |

Induction of Apoptosis

In addition to inducing cell cycle arrest, Olomoucine can trigger apoptosis, or programmed cell death, in several cancer cell lines. This effect is often observed at higher concentrations of the compound. The pro-apoptotic activity of Olomoucine can be enhanced when used in combination with other anti-cancer agents or treatments like gamma-irradiation. Flow cytometric analysis of cells treated with high doses of Olomoucine reveals an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Olomoucine-d3.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of Olomoucine-d3 against a specific CDK.

Objective: To measure the concentration-dependent inhibition of a target kinase by Olomoucine-d3.

Materials:

-

Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Kinase-specific substrate (e.g., Histone H1)

-

Olomoucine-d3

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare Olomoucine-d3 dilutions: Create a serial dilution of Olomoucine-d3 in the kinase assay buffer.

-

Reaction setup: In each well of a 96-well plate, combine the kinase, substrate, and the corresponding dilution of Olomoucine-d3. Include a "no inhibitor" control and a "no kinase" background control.

-

Initiate reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop reaction and capture substrate: Stop the reaction and spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data analysis: Calculate the percentage of kinase activity relative to the "no inhibitor" control. Plot the percentage of activity against the logarithm of the Olomoucine-d3 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with Olomoucine-d3.

Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Olomoucine-d3.

Materials:

-

Cultured cells of interest

-

Olomoucine-d3

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell treatment: Seed cells and treat with various concentrations of Olomoucine-d3 or a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow cytometry: Analyze the stained cells on a flow cytometer.

-

Data analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V Staining

This protocol describes the use of Annexin V and PI staining to detect and quantify apoptotic cells.

Objective: To differentiate between live, early apoptotic, and late apoptotic/necrotic cells after treatment with Olomoucine-d3.

Materials:

-

Cultured cells of interest

-

Olomoucine-d3

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell treatment: Treat cells with Olomoucine-d3 as described for the cell cycle analysis.

-

Cell harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow cytometry: Add additional binding buffer to each sample and analyze immediately on a flow cytometer.

-

Data analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is for detecting changes in the levels and phosphorylation status of proteins involved in the cell cycle, such as Rb, in response to Olomoucine-d3 treatment.

Objective: To assess the effect of Olomoucine-d3 on the expression and phosphorylation of target proteins.

Materials:

-

Cultured cells of interest

-

Olomoucine-d3

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Rb, anti-phospho-Rb)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell treatment and lysis: Treat cells with Olomoucine-d3. Wash with cold PBS and lyse the cells in lysis buffer.

-

Protein quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

References

Olomoucine-d3: A Technical Guide to its Cyclin-Dependent Kinase Inhibitor Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Olomoucine, a purine derivative, was one of the first identified CDK inhibitors. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase.[1] Olomoucine II is a more potent, second-generation derivative with an altered substitution pattern, leading to a distinct inhibitory profile.[2] Both compounds have been instrumental as tool compounds in cell biology and as foundational molecules for the development of more advanced CDK inhibitors.

Quantitative Inhibitor Specificity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Olomoucine and Olomoucine II against a panel of cyclin-dependent kinases and other kinases. This data has been compiled from various sources to provide a comparative overview of their potency and selectivity.

Table 1: Inhibitory Profile of Olomoucine

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 7[3] |

| CDK2/cyclin A | 7[4] |

| CDK2/cyclin E | 7[4] |

| CDK5/p35 | 3 |

| ERK1/p44 MAP kinase | 25 |

Table 2: Inhibitory Profile of Olomoucine II

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 7.6 |

| CDK2/cyclin E | 0.1 |

| CDK4/cyclin D1 | 19.8 |

| CDK7/cyclin H | 0.45 |

| CDK9/cyclin T | 0.06 |

Experimental Protocols

The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a representative protocol for an in vitro kinase inhibition assay.

Objective

To determine the concentration of an inhibitor (e.g., Olomoucine-d3) required to inhibit 50% of the activity of a specific kinase.

Materials

-

Recombinant Kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

Test Inhibitor (Olomoucine-d3)

-

DMSO (Dimethyl Sulfoxide)

-

Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)

-

Microplates (e.g., 384-well)

-

Plate reader (Luminometer, Fluorescence reader, or Scintillation counter)

Method

-

Compound Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in the kinase reaction buffer. It is common to perform a 10-point, 3-fold serial dilution.

-

-

Kinase Reaction Setup:

-

Add the kinase reaction buffer to the wells of a microplate.

-

Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

-

Add the recombinant kinase to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of the kinase substrate and ATP to all wells. The ATP concentration should ideally be at or near the Km for the specific kinase.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

Reaction Termination and Signal Detection:

-

Stop the kinase reaction by adding a stop reagent.

-

Add the detection reagent according to the manufacturer's protocol to measure the kinase activity (often by quantifying the amount of ADP produced or the amount of phosphorylated substrate).

-

-

Data Analysis:

-

Subtract the background signal (from the no-enzyme control) from all other measurements.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

CDK Signaling Pathway

The following diagram illustrates a simplified view of the cell cycle and the points of intervention for inhibitors like Olomoucine and Olomoucine II.

Caption: Simplified CDK signaling pathway and targets of Olomoucine and Olomoucine II.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

References

Olomoucine-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Understanding Olomoucine and its Deuterated Analog

Olomoucine is a purine derivative recognized in the scientific community as a first-generation inhibitor of cyclin-dependent kinases (CDKs). It functions as an ATP-competitive inhibitor, targeting key regulators of the cell cycle. Specifically, it has been shown to inhibit CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, all with a half-maximal inhibitory concentration (IC50) of 7 μM. It also demonstrates inhibitory activity against CDK5/p35 kinase (IC50 = 3 μM) and ERK1/p44 MAP kinase (IC50 = 25 μM)[1]. This inhibition of CDKs leads to arrests at the G1/S and G2/M phases of the cell cycle and can induce apoptosis, making it a valuable tool in cancer research[2][3][4].

Olomoucine-d3 is the deuterated analog of Olomoucine. In research, Olomoucine-d3 serves primarily as an internal standard for the accurate quantification of Olomoucine in biological samples using mass spectrometry-based techniques. The use of a stable isotope-labeled internal standard like Olomoucine-d3 is critical for correcting variations during sample preparation and analysis, thereby ensuring the precision and accuracy of experimental results.

Quantitative Data Summary

The inhibitory activity of Olomoucine and its more potent analog, Olomoucine II, has been quantified across various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Olomoucine against Kinases

| Kinase Target | IC50 (μM) |

| CDC2/cyclin B | 7 |

| Cdk2/cyclin A | 7 |

| Cdk2/cyclin E | 7 |

| CDK5/p35 kinase | 3 |

| ERK1/p44 MAP kinase | 25 |

Data sourced from MedchemExpress.com[1]

Table 2: Antiproliferative Activity of Olomoucine in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (μM) |

| KB 3-1 | Cervical Carcinoma | 45 |

| MDA-MB-231 | Breast Adenocarcinoma | 75 |

| Evsa-T | Breast Cancer | 85 |

Data sourced from Anticancer Drugs (1997)

Table 3: Kinase Inhibitory Profile of Olomoucine II

| Kinase Complex | IC50 (µM) |

| CDK9 / cyclin T | 0.06 |

| CDK2 / cyclin E | 0.1 |

| CDK7 / cyclin H | 0.45 |

| CDK1 / cyclin B | 7.6 |

| CDK4 / cyclin D1 | 19.8 |

Data sourced from MedchemExpress and Abcam

Table 4: Antiproliferative Activity of Olomoucine II in Human Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| HOS | Osteosarcoma | 9.3 |

| T98G | Glioblastoma | 9.2 |

| HBL100 | Breast Cancer | 10.5 |

| BT474 | Breast Cancer | 13.6 |

| MCF-7 | Breast Cancer | 5.0 |

| HT-29 | Colon Cancer | 10.8 |

| CCRF-CEM | Leukemia | 5.3 |

| BV173 | Leukemia | 2.7 |

| HL60 | Leukemia | 16.3 |

Data from MedChemExpress product information sheet, as cited in Benchchem

Signaling Pathways

Olomoucine exerts its effects by interfering with signaling pathways that control cell cycle progression and inflammatory responses.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of Olomoucine-d3 and its non-deuterated counterpart in research.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of Olomoucine to induce cell cycle arrest, followed by analysis using propidium iodide (PI) staining and flow cytometry.

A. Materials and Reagents

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium

-

Olomoucine (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

B. Experimental Workflow

C. Step-by-Step Procedure

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Drug Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of Olomoucine. Include a vehicle control (DMSO, typically ≤0.1%). Incubate for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and add the wash to the same tube. Trypsinize the adherent cells, neutralize with complete medium, and add to the same tube.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol is for detecting apoptosis induced by Olomoucine using Annexin V, which binds to phosphatidylserine on the surface of early apoptotic cells.

A. Materials and Reagents

-

Cell line of interest

-

Complete culture medium

-

Olomoucine (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

B. Experimental Workflow

C. Step-by-Step Procedure

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

-

Cell Harvesting: Collect all cells as described in step 3 of the Cell Cycle Analysis protocol.

-

Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry immediately. The results will differentiate between live cells (Annexin V and PI negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).

Conclusion

Olomoucine and its deuterated analog, Olomoucine-d3, are indispensable tools in cellular and molecular biology research. Olomoucine's role as a CDK inhibitor allows for the detailed study of cell cycle regulation and the induction of apoptosis, particularly in the context of cancer biology. Olomoucine-d3 is essential for the accurate quantification of Olomoucine, ensuring the reliability of pharmacokinetic and pharmacodynamic studies. The protocols and data presented in this guide provide a comprehensive resource for researchers utilizing these compounds in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Biological Distinctions Between Olomoucine and Olomoucine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Olomoucine and its deuterated analog, Olomoucine-d3. Olomoucine is a purine derivative known for its inhibitory activity against cyclin-dependent kinases (CDKs), making it a valuable tool in cell cycle research and oncology.[1] The strategic replacement of hydrogen with deuterium in Olomoucine-d3 offers potential advantages in terms of metabolic stability and pharmacokinetic properties. This document outlines the chemical differences, biological activities, and relevant experimental protocols for both compounds.

Chemical and Physicochemical Properties

The core chemical difference between Olomoucine and Olomoucine-d3 lies in the isotopic substitution of three hydrogen atoms with deuterium on the methyl group at the 9-position of the purine ring. This seemingly minor alteration can lead to significant changes in the molecule's behavior due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than the carbon-hydrogen (C-H) bond by metabolic enzymes.[2]

| Property | Olomoucine | Olomoucine-d3 (Predicted) | Reference |

| Molecular Formula | C₁₅H₁₈N₆O | C₁₅H₁₅D₃N₆O | [3] |

| Molecular Weight | 298.34 g/mol | 301.36 g/mol | [3] |

| Appearance | White to off-white solid | White to off-white solid | [4] |

| Melting Point | 126 °C | Potentially slightly altered | |

| Solubility | Soluble in DMSO, DMF, and Ethanol | Expected to be similar to Olomoucine | |

| Metabolic Stability | Susceptible to N-demethylation | Increased resistance to N-demethylation | |

| Biological Half-life | Shorter | Potentially longer |

Biological Activity and Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor of several cyclin-dependent kinases, which are key regulators of cell cycle progression. By binding to the ATP-binding pocket of CDKs, Olomoucine prevents the phosphorylation of substrate proteins that are necessary for the cell to transition through different phases of the cell cycle, primarily causing arrest at the G1/S and G2/M checkpoints.

The following table presents the known half-maximal inhibitory concentrations (IC50) of Olomoucine against various CDK complexes. While direct experimental IC50 values for Olomoucine-d3 are not available, it is generally expected that deuteration at a site not directly involved in kinase binding will not significantly alter the intrinsic inhibitory activity. The primary advantage of Olomoucine-d3 is anticipated to be its improved metabolic stability, leading to more sustained target engagement in a biological system.

| Kinase Target | Olomoucine IC50 (µM) | Olomoucine-d3 IC50 (Predicted) | Reference |

| CDK1/cyclin B | 7 | Similar to Olomoucine | |

| CDK2/cyclin A | 7 | Similar to Olomoucine | |

| CDK2/cyclin E | 7 | Similar to Olomoucine | |

| CDK5/p35 | 3 | Similar to Olomoucine | |

| ERK1/p44 MAP kinase | 25 | Similar to Olomoucine |

Signaling Pathway of Olomoucine-Induced Cell Cycle Arrest

The diagram below illustrates the key points of intervention by Olomoucine in the cell cycle signaling pathway, leading to arrest at the G1/S and G2/M transitions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological effects of Olomoucine and Olomoucine-d3.

In Vitro CDK2 Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of a compound against the CDK2/cyclin A complex using histone H1 as a substrate.

Workflow Diagram:

Materials:

-

Active CDK2/cyclin A enzyme complex

-

Histone H1 substrate

-

Olomoucine or Olomoucine-d3 stock solution (in DMSO)

-

5X Assay Dilution Buffer (e.g., 200 mM MOPS, pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol)

-

[γ-³²P]ATP

-

ATP/MgCl₂ solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay dilution buffer, histone H1, and the desired concentration of Olomoucine or Olomoucine-d3.

-

Add the active CDK2/cyclin A enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP/MgCl₂ solution.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

Transfer the paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effects of Olomoucine or Olomoucine-d3 on the cell cycle distribution of a cancer cell line.

Workflow Diagram:

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Olomoucine or Olomoucine-d3 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Olomoucine or Olomoucine-d3 for a desired period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Stain the cells by resuspending them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Olomoucine is a well-characterized CDK inhibitor that serves as a valuable research tool for studying cell cycle regulation. The deuterated analog, Olomoucine-d3, offers a potential improvement in metabolic stability due to the kinetic isotope effect at the N-demethylation site. While direct comparative studies on their biological activity are lacking, it is anticipated that Olomoucine-d3 will exhibit a similar in vitro inhibitory profile to Olomoucine but with an enhanced pharmacokinetic profile in vivo. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of both compounds, enabling researchers to further elucidate their therapeutic potential.

References

- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Effects of Olomoucine-d3 on Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Olomoucine-d3 is the deuterated form of Olomoucine, a purine analog originally identified as a potent inhibitor of cyclin-dependent kinases (CDKs). Deuteration is a common strategy in drug development to improve metabolic stability without altering the fundamental mechanism of action. This guide, therefore, summarizes the biological effects of Olomoucine and its derivatives on various cell lines, serving as a comprehensive technical resource for researchers. Olomoucine exerts its primary effects by competitively binding to the ATP pocket of CDKs, leading to cell cycle arrest and, in many cases, apoptosis.[1][2] Its activity against key cell cycle regulators like CDK1, CDK2, and CDK5 makes it a valuable tool for cancer research.

Core Biological Effects of Olomoucine on Cell Lines

Olomoucine and its analogs have been demonstrated to have significant biological effects on a wide range of cell lines, primarily through the inhibition of cyclin-dependent kinases. These effects are most prominently observed in the regulation of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest

As a CDK inhibitor, Olomoucine disrupts the normal progression of the cell cycle. It has been shown to arrest cells at both the G1/S and G2/M transitions.[1] The arrest at the G1/S boundary is consistent with the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes, which are crucial for the transition into the DNA synthesis phase.[2] Inhibition of the CDK1/cyclin B complex, a key regulator of mitosis, leads to arrest at the G2/M checkpoint.[3] Studies have shown that treatment of various cancer cell lines with Olomoucine leads to an accumulation of cells in the G1 and G2/M phases of the cell cycle.

Induction of Apoptosis

In addition to cell cycle arrest, Olomoucine can induce apoptosis in numerous cancer cell lines. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by Olomoucine has been observed to occur in a p53-independent manner in some cell lines, which is significant for the potential treatment of tumors with mutated or non-functional p53. The pro-apoptotic effects are often dose-dependent, with higher concentrations of the compound leading to a greater percentage of apoptotic cells.

Quantitative Data on Olomoucine's Effects

The following tables summarize the quantitative data on the inhibitory concentrations and cell cycle effects of Olomoucine and its more potent derivative, Olomoucine II, on various cell lines.

Table 1: Inhibitory Concentrations (IC50/EC50) of Olomoucine and its Analogs in Various Cell Lines

| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) |

| Olomoucine | KB 3-1 | Human oral carcinoma | 45 |

| Olomoucine | MDA-MB-231 | Human breast adenocarcinoma | 75 |

| Olomoucine | Evsa-T | Human breast carcinoma | 85 |

| Olomoucine II | CCRF-CEM | Leukemia | 5.3 |

| Olomoucine II | T98G | Glioblastoma | 9.2 |

| Olomoucine II | HOS | Osteosarcoma | 9.3 |

| Olomoucine II | HBL100 | Breast Cancer | 10.5 |

| Olomoucine II | HT-29 | Colon Cancer | 10.8 |

| Olomoucine II | BT474 | Breast Cancer | 13.6 |

| Olomoucine II | HL60 | Leukemia | 16.3 |

Table 2: Representative Data on Cell Cycle Distribution after Olomoucine II Treatment

The following table presents hypothetical but representative data illustrating the effect of Olomoucine II on the cell cycle distribution of a generic cancer cell line after 24 hours of treatment, as analyzed by flow cytometry.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (0.1% DMSO) | 55 | 25 | 20 |

| Olomoucine II (IC50) | 70 | 10 | 20 |

| Olomoucine II (5x IC50) | 65 | 5 | 30 |

Note: This data is illustrative. The actual percentages will vary depending on the cell line, concentration, and duration of treatment.

Signaling Pathways Modulated by Olomoucine

Olomoucine's biological effects are a direct consequence of its interaction with key cellular signaling pathways.

CDK/Rb/E2F Pathway

The primary mechanism of action of Olomoucine is the inhibition of CDKs, which are central to the regulation of the cell cycle. A key substrate of G1 CDKs (CDK4/6 and CDK2) is the Retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. Upon phosphorylation by CDKs, Rb releases E2F, allowing cell cycle progression. By inhibiting CDKs, Olomoucine prevents Rb phosphorylation, keeping it in its active, growth-suppressive state.

p53-Independent Apoptosis Pathway

Olomoucine has been shown to induce apoptosis independently of the tumor suppressor protein p53 in some cancer cell lines. This is a significant finding, as many conventional chemotherapies rely on a functional p53 pathway to be effective. The ability to trigger cell death in p53-mutant tumors broadens the potential therapeutic applications of Olomoucine and its derivatives.

References

Olomoucine-d3: A Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine-d3, a deuterated analog of the purine derivative Olomoucine, is a potent inhibitor of cyclin-dependent kinases (CDKs) and other key signaling proteins. Its ability to modulate fundamental cellular processes such as cell cycle progression and inflammatory responses has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides an in-depth overview of Olomoucine-d3's target proteins, its impact on critical signaling pathways, and detailed experimental protocols for its study.

Target Proteins and Inhibitory Activity

Olomoucine-d3 exerts its biological effects by competitively binding to the ATP-binding site of several protein kinases. Its primary targets are the cyclin-dependent kinases, which are pivotal regulators of the cell cycle. Additionally, it has been shown to inhibit other kinases involved in cellular signaling.

Quantitative Data: Kinase Inhibition

The inhibitory potency of Olomoucine, the non-deuterated parent compound, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values are indicative of the concentrations required to achieve 50% inhibition of the kinase activity in vitro.

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin A | 7[1][2] |

| CDK2/cyclin E | 7[1] |

| CDK5/p35 | 3 |

| ERK1/p44 MAP Kinase | 25 |

Quantitative Data: Cellular Activity

The anti-proliferative effects of Olomoucine have been evaluated in various human cancer cell lines. The half-maximal effective concentration (EC50) values, representing the concentration required to inhibit cell growth by 50%, are presented below.

| Cell Line | Cancer Type | EC50 (µM) |

| KB 3-1 | Cervical Carcinoma | 45 |

| MDA-MB-231 | Breast Adenocarcinoma | 75 |

| Evsa-T | Breast Cancer | 85 |

Signaling Pathways Modulated by Olomoucine-d3

Olomoucine-d3's inhibition of key kinases leads to the modulation of critical cellular signaling pathways, primarily the cell cycle and the NF-κB signaling cascade.

Cell Cycle Regulation

By inhibiting CDK1 and CDK2, Olomoucine-d3 disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This is a key mechanism behind its anti-proliferative effects. The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.

NF-κB Signaling Pathway

Olomoucine has been shown to reduce the expression of the p65 subunit of NF-κB and inhibit its transcriptional activation. The NF-κB pathway is a critical regulator of inflammatory responses. In response to stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB heterodimer to the nucleus, where it activates the transcription of pro-inflammatory genes. Olomoucine's inhibitory effect on this pathway contributes to its anti-inflammatory properties.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Olomoucine-d3.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of Olomoucine-d3 against a specific kinase.

Workflow:

Materials:

-

Purified kinase (e.g., CDK2/cyclin E)

-

Kinase substrate (e.g., Histone H1)

-

ATP ([γ-32P]ATP for radiometric assay)

-

Olomoucine-d3 stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Scintillation counter or other detection instrument

Procedure:

-

Prepare serial dilutions of Olomoucine-d3 in the kinase reaction buffer.

-

Add the kinase and substrate to each well of a 96-well plate.

-

Add the Olomoucine-d3 dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP).

-

Incubate for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Wash the wells or paper to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a suitable detection method.

-

Plot the percentage of kinase inhibition against the log concentration of Olomoucine-d3 to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Olomoucine-d3 on cell cycle distribution.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Olomoucine-d3 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Olomoucine-d3 for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of NF-κB p65

This protocol is for determining the effect of Olomoucine-d3 on the expression and localization of the NF-κB p65 subunit.

Workflow:

References

Olomoucine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine-d3 is the deuterated analog of Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs). By competitively binding to the ATP pocket of these key cell cycle regulators, Olomoucine and its deuterated counterpart induce cell cycle arrest, primarily at the G1/S and G2/M transitions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Olomoucine-d3. It details its mechanism of action, provides established experimental protocols for its characterization, and visualizes the core signaling pathways it modulates. The inclusion of deuterium atoms makes Olomoucine-d3 a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based quantitative analyses.

Chemical Structure and Properties

Olomoucine-d3 is a purine derivative, structurally identified as 2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol.[1] The deuterium labeling is on the methyl group at the N9 position of the purine ring.

Table 1: Chemical Identifiers and Properties of Olomoucine-d3

| Property | Value | Reference(s) |

| Chemical Name | 2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol | [1] |

| Synonyms | N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3; 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine; NSC 666096-d3 | [2] |

| Molecular Formula | C₁₅H₁₅D₃N₆O | [2][3] |

| Molecular Weight | 301.36 g/mol | |

| CAS Number | Not available (Unlabeled: 101622-51-9) | |

| SMILES | [2H]C([2H])([2H])n1cnc2c(NCc3ccccc3)nc(NCCO)nc12 |

Table 2: Physicochemical Properties of Olomoucine (Unlabeled)

| Property | Value | Reference(s) |

| Appearance | Crystalline solid | |

| Purity | ≥98% (TLC or HPLC) | |

| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| Storage Temperature | -20°C |

Mechanism of Action and Biological Activity

The biological activity of Olomoucine-d3 is inferred from its well-studied, non-deuterated counterpart, Olomoucine. Olomoucine is a competitive inhibitor of several cyclin-dependent kinases, binding to the ATP-binding site and preventing the phosphorylation of downstream substrates essential for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S and G2/M checkpoints.

Table 3: In Vitro Inhibitory Activity of Olomoucine against Protein Kinases

| Target Kinase | IC₅₀ (µM) | Reference(s) |

| p33cdk5/p35 | 3 | |

| p34cdk1/cyclin B | 7 | |

| p33cdk2/cyclin A | 7 | |

| p33cdk2/cyclin E | 7 | |

| p44 MAP Kinase (ERK1) | 25 | |

| p40cdk6/cyclin D3 | >250 | |

| p34cdk4/cyclin D | >1000 |

Signaling Pathways

Olomoucine's primary impact is on the cell cycle machinery. By inhibiting key CDK-cyclin complexes, it prevents the phosphorylation events that drive cells through critical checkpoints.

G1/S Transition Arrest

The progression from G1 to S phase is critically dependent on the activity of the CDK2/Cyclin E complex. This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication. Olomoucine inhibits CDK2/Cyclin E, preventing Rb phosphorylation and keeping E2F inactive, thus arresting the cell in the G1 phase.

G2/M Transition Arrest

Entry into mitosis is triggered by the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF). This complex phosphorylates a multitude of proteins that are involved in chromosome condensation, nuclear envelope breakdown, and spindle formation. Olomoucine's inhibition of CDK1 prevents these events, causing cells to arrest at the G2/M checkpoint.

Experimental Protocols

The following protocols are representative methodologies for assessing the activity of Olomoucine-d3.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Olomoucine-d3 against a specific CDK.

Methodology:

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Reconstitute purified recombinant CDK/cyclin enzyme (e.g., CDK1/Cyclin B) and a suitable substrate (e.g., Histone H1) in kinase buffer.

-

Prepare a stock solution of ATP in water. For radioactive assays, include γ-³²P-ATP.

-

Prepare a 10-point, 3-fold serial dilution of Olomoucine-d3 in DMSO.

-

-

Assay Execution :

-

In a 96-well plate, add the kinase, substrate, and diluted Olomoucine-d3 (or DMSO for control) to the kinase buffer.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

-

-

Detection and Analysis :

-

If using a radioactive assay, wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Olomoucine-d3 concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effect of Olomoucine-d3 on a cancer cell line.

Methodology:

-

Cell Seeding :

-

Seed cells (e.g., HeLa or HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment :

-

Prepare serial dilutions of Olomoucine-d3 in the appropriate cell culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Solubilization :

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis :

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

-

Protocol: Western Blot for Rb Phosphorylation

This protocol assesses the in-cell inhibition of CDK2 activity by measuring the phosphorylation status of its substrate, Rb.

Methodology:

-

Cell Treatment and Lysis :

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Olomoucine-d3 at various concentrations for 6-24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE :

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

-

Immunoblotting :

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. A parallel blot should be run for total Rb and a loading control (e.g., Actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates inhibition of CDK activity.

-

Conclusion

Olomoucine-d3 is a potent research tool for studying the mechanisms of cell cycle control. Its well-characterized inhibitory profile against key CDKs, combined with the metabolic stability afforded by deuterium labeling, makes it suitable for a range of applications from in vitro kinase assays to cell-based studies and pharmacokinetic analyses. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers employing Olomoucine-d3 in cancer biology and drug discovery. biology and drug discovery.

References

Olomoucine-d3: A Technical Guide to ATP-Competitive Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of Olomoucine-d3, a deuterated analog of the purine derivative Olomoucine. Olomoucine and its analogs are potent inhibitors of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Dysregulation of CDK activity is a hallmark of numerous diseases, particularly cancer, making them a key target for therapeutic intervention.[2]

Olomoucine acts by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase.[4] This guide will detail the mechanism of action, provide quantitative data on its inhibitory activity, present detailed experimental protocols for its characterization, and visualize key concepts through diagrams. While the data presented here primarily pertains to Olomoucine, it is directly applicable to Olomoucine-d3 as deuteration typically influences pharmacokinetic properties rather than the direct mode of enzymatic inhibition.

Core Mechanism: Competition at the ATP-Binding Site

Protein kinases catalyze the transfer of a phosphate group from ATP to a specific substrate. The binding of ATP occurs within a highly conserved pocket in the kinase domain. Olomoucine, as a purine analog, mimics the adenine base of ATP, allowing it to fit into this ATP-binding pocket. By occupying this site, Olomoucine physically obstructs the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. This direct competition for the same binding site is the hallmark of ATP-competitive inhibition.

The specificity of Olomoucine for certain kinases is determined by the subtle structural differences in the ATP-binding pockets among various kinase families.

Quantitative Inhibitory Profile

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for Olomoucine against a panel of key cyclin-dependent kinases are summarized below.

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 7.6 |

| CDK2/cyclin A | 7 |

| CDK2/cyclin E | 0.1 - 7 |

| CDK4/cyclin D1 | 19.8 |

| CDK5/p35 | 3 |

| CDK7/cyclin H | 0.45 |

| CDK9/cyclin T | 0.06 |

| ERK1/p44 MAP kinase | 25 |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific substrates used.

Experimental Protocols

The determination of a kinase inhibitor's potency and mechanism of action relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Purified kinase and its specific substrate

-

Olomoucine-d3 (or Olomoucine)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Olomoucine-d3 in kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction volume.

-

Reaction Setup:

-

Add 5 µL of the diluted Olomoucine-d3 or vehicle control to the wells of the assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP, which is used in a luciferase reaction to generate light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol assesses the effect of an inhibitor on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

Olomoucine-d3 (or Olomoucine)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibody against the phosphorylated target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Olomoucine-d3 for a predetermined amount of time.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and then add lysis buffer.

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Visualizations

Signaling Pathway: CDK2/Cyclin E in Cell Cycle Progression

Caption: Simplified signaling pathway of CDK2/Cyclin E promoting G1/S phase transition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Logical Relationship: ATP-Competitive Inhibition

References

- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. caymanchem.com [caymanchem.com]

Olomoucine-d3 and its Impact on Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of eukaryotic cells. It is a tightly regulated sequence of events orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs) and their regulatory subunits, the cyclins. The precise control of CDK activity at various checkpoints ensures the fidelity of DNA replication and chromosome segregation. Dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as a critical target for the development of novel anti-cancer therapeutics.

Olomoucine, a purine derivative, was one of the first identified competitive inhibitors of CDKs. Its deuterated form, Olomoucine-d3, is often utilized in metabolic stability and pharmacokinetic studies. Functionally, Olomoucine and its derivatives act by competing with ATP for the binding site on the CDK catalytic subunit, thereby inhibiting its kinase activity. This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions, and in some instances, the induction of apoptosis. This technical guide provides an in-depth overview of the effects of Olomoucine on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation

Inhibitory Activity of Olomoucine against Cyclin-Dependent Kinases

Olomoucine exhibits inhibitory activity against a range of CDKs, with varying potencies. The half-maximal inhibitory concentration (IC50) values are crucial for understanding its specificity and for designing effective in vitro and in vivo experiments.

| CDK/Cyclin Complex | IC50 (µM) |

| CDK1/Cyclin B (cdc2) | 7[1] |

| CDK2/Cyclin A | 7[1] |

| CDK2/Cyclin E | 7[1] |

| CDK5/p35 | 3[1] |

| ERK1/p44 MAPK | 25[1] |

Effect of Olomoucine on Cell Cycle Distribution

Treatment of cancer cell lines with Olomoucine leads to a dose-dependent arrest at the G1/S and G2/M phases of the cell cycle. The following table summarizes the effects on the cell cycle distribution of various human cancer cell lines.

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| MR65 (Non-small cell lung cancer) | Control | Not specified | Not specified | Not specified |

| 10 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |

| 50 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |

| 100 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |

| 200 µM Olomoucine | Complete cell cycle block | Complete cell cycle block | Complete cell cycle block | |

| CHP-212 (Neuroblastoma) | Control | Not specified | Not specified | Not specified |

| 10 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |

| 50 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |

| 100 µM Olomoucine | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | |

| 200 µM Olomoucine | Complete cell cycle block | Complete cell cycle block | Complete cell cycle block | |

| KB 3-1 (Cervical carcinoma) | Control | Not specified | Not specified | Not specified |

| Olomoucine (concentration not specified) | Increased proportion | Not specified | Not specified | |

| MDA-MB-231 (Breast adenocarcinoma) | Control | Not specified | Not specified | Not specified |

| Olomoucine (concentration not specified) | Not specified | Not specified | Not specified | |

| Evsa-T (Breast cancer) | Control | Not specified | Not specified | Not specified |

| Olomoucine (concentration not specified) | Not specified | Not specified | Not specified |

Note: A study on the MR65 and CHP-212 cell lines demonstrated a dose-dependent inhibition of the G1/S-phase and G2/M-/G1 transitions, as well as S-phase progression, with a complete cell cycle block at 200 µM Olomoucine. For KB 3-1 cells, an increased proportion of cells in the G1 phase was observed after 24 hours of treatment.

Experimental Protocols

Cell Culture and Olomoucine-d3 Treatment

Objective: To prepare cancer cell lines for treatment with Olomoucine-d3.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, MR65)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Olomoucine-d3 stock solution (in DMSO)

-

6-well plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.

-

Incubate the cells for 18-24 hours to allow for attachment.

-

Prepare working solutions of Olomoucine-d3 in the complete culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of Olomoucine-d3 or a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after Olomoucine-d3 treatment.

Materials:

-

Treated and control cells from Protocol 1

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

Aspirate the culture medium (containing floating apoptotic cells) and save it.

-

Wash the adherent cells with PBS and add the wash to the collected medium.

-

Trypsinize the adherent cells and combine them with the collected medium and wash.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use a linear scale for the DNA content histogram.

-

Gate on single cells to exclude doublets.

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

-

Western Blot Analysis of CDK1 and Phospho-Rb

Objective: To assess the protein levels of key cell cycle regulators after Olomoucine-d3 treatment.

Materials:

-

Treated and control cells from Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-phospho-Rb (Ser807/811), anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence detection system.

-

Immunoprecipitation-Kinase Assay for CDK2

Objective: To measure the kinase activity of CDK2 from Olomoucine-d3 treated cells.

Materials:

-

Treated and control cell lysates (prepared in a non-denaturing lysis buffer)

-

Anti-CDK2 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Protocol:

-

Immunoprecipitation:

-

Incubate 200-500 µg of protein lysate with 1-2 µg of anti-CDK2 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in 30 µL of kinase assay buffer containing 10 µg of Histone H1 and 10 µCi of [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

-

Analysis:

-

Stop the reaction by adding 2x SDS sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Histone H1.

-

Mandatory Visualization

Signaling Pathways

Caption: Inhibition of the G1/S checkpoint by Olomoucine-d3.

References

Methodological & Application

Application Notes and Protocols: Olomoucine-d3 for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine is a purine derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting the ATP-binding site.[1][2] Its deuterated form, Olomoucine-d3, is often utilized in studies requiring metabolic stability or for use as an internal standard in mass spectrometry-based analyses. By inhibiting key regulators of the cell cycle, Olomoucine and its deuterated analog are valuable tools for research in oncology, neuroscience, and cell biology. These compounds can induce cell cycle arrest, typically at the G1/S and G2/M transitions, and can trigger apoptosis in various cell lines.[3][4][5] This document provides detailed protocols for the application of Olomoucine-d3 in cell culture, along with relevant quantitative data and pathway diagrams.

Mechanism of Action

Olomoucine exerts its biological effects by inhibiting several key cyclin-dependent kinases. It has been shown to inhibit CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, all with an IC50 of 7 µM. It also inhibits CDK5/p35 kinase with an IC50 of 3 µM and ERK1/p44 MAP kinase with an IC50 of 25 µM. This inhibition of CDKs leads to the blockage of cell cycle progression and can induce apoptosis.

Quantitative Data

The inhibitory concentrations of Olomoucine have been determined in various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| KB 3-1 | Cervical Carcinoma | 45 (EC50) | |

| MDA-MB-231 | Breast Adenocarcinoma | 75 (EC50) | |

| Evsa-T | Breast Cancer | 85 (EC50) | |

| MR65 | Non-small Cell Lung Cancer | Dose-dependent |

Experimental Protocols

A. Preparation of Olomoucine-d3 Stock Solution

-

Reconstitution: Olomoucine-d3 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of Olomoucine-d3 in the calculated volume of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

B. Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume proliferation for 18-24 hours before treatment.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Olomoucine-d3 stock solution. Prepare the desired final concentrations by diluting the stock solution in a complete cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest Olomoucine-d3 concentration) in your experimental setup. The final DMSO concentration should ideally not exceed 0.1%.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Olomoucine-d3 or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific cell line and the experimental endpoint.

C. Analysis of Cell Cycle by Flow Cytometry

-

Cell Harvesting: Following treatment, collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer it to a conical tube. Wash the adherent cells with PBS and add this wash to the same tube. Trypsinize the adherent cells, neutralize the trypsin with a complete medium, and add the detached cells to the same conical tube.

-

Fixation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot Analysis of CDK Substrate Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-